molecular formula C24H19Cl2NO4 B14944557 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one

Cat. No.: B14944557
M. Wt: 456.3 g/mol
InChI Key: OJQHYOMJKWLGGO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes dichlorobenzyl and methoxyphenyl groups attached to an oxazolone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-methoxyphenylacetic acid to form an ester intermediate. This intermediate is then subjected to cyclization reactions under specific conditions to form the oxazolone ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-Dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4-dichlorobenzyl)-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2(3H)-one stands out due to its unique oxazolone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19Cl2NO4

Molecular Weight

456.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methyl]-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one

InChI

InChI=1S/C24H19Cl2NO4/c1-29-18-8-4-16(5-9-18)22-23(17-6-10-19(30-2)11-7-17)31-24(28)27(22)14-15-3-12-20(25)21(26)13-15/h3-13H,14H2,1-2H3

InChI Key

OJQHYOMJKWLGGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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